REACTION_CXSMILES
|
C[O:2][C:3](=[O:32])[N:4]=[C:5](SC)[C:6]([C:20]1[CH:25]=[C:24]([O:26][CH3:27])[N:23]=[C:22]([O:28][CH3:29])[CH:21]=1)=[N:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[N:18]=C(C)[O:16][N:15]=2)=[CH:10][CH:9]=1.[F:33][C:34]1[C:35]([NH:40][NH2:41])=[N:36][CH:37]=[CH:38][CH:39]=1.C[O:43]C(=O)N=C(SC)C(C1C=C(C)N=[C:63]([O:68]C)[CH:62]=1)=NC1C=CC(C2N=C(C)ON=2)=CC=1>>[N+:15]([C:34]1[C:35]([NH:40][NH2:41])=[N:36][CH:37]=[CH:38][CH:39]=1)([O-:16])=[O:43].[C:63]([OH:68])(=[O:2])[CH3:62].[CH3:29][O:28][C:22]1[CH:21]=[C:20]([CH:6]([NH:7][C:8]2[CH:9]=[CH:10][C:11]([C:14]([NH2:15])=[NH:18])=[CH:12][CH:13]=2)[C:5]2[NH:4][C:3](=[O:32])[N:40]([C:35]3[C:34]([F:33])=[CH:39][CH:38]=[CH:37][N:36]=3)[N:41]=2)[CH:25]=[C:24]([O:26][CH3:27])[N:23]=1 |f:4.5|
|
Name
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{2-(2,6-dimethoxypyridin-4-yl)-2-[4-(5-methyl-[1,2,4]oxadiazol-3-yl)phenylimino]-1-methylsulfanylethylidene}carbamic acid methyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N=C(C(=NC1=CC=C(C=C1)C1=NOC(=N1)C)C1=CC(=NC(=C1)OC)OC)SC)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=CC1)NN
|
Name
|
{2-(2-methoxy-6-methylpyridin-4-yl)-2-[4-(5-methyl-[1,2,4]oxadiazol-3-yl)phenylimino]-1-methylsulfanylethylidene}carbamic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N=C(C(=NC1=CC=C(C=C1)C1=NOC(=N1)C)C1=CC(=NC(=C1)C)OC)SC)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=CC1)NN
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O.COC1=NC(=CC(=C1)C(C1=NN(C(N1)=O)C1=NC=CC=C1F)NC1=CC=C(C(=N)N)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |